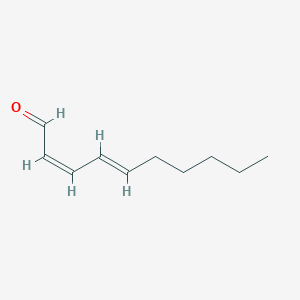

(2Z,4E)-2,4-Decadienal

Description

Structure

3D Structure

Properties

CAS No. |

5910-88-3 |

|---|---|

Molecular Formula |

C10H16O |

Molecular Weight |

152.23 g/mol |

IUPAC Name |

(2Z,4E)-deca-2,4-dienal |

InChI |

InChI=1S/C10H16O/c1-2-3-4-5-6-7-8-9-10-11/h6-10H,2-5H2,1H3/b7-6+,9-8- |

InChI Key |

JZQKTMZYLHNFPL-MUIOLIGRSA-N |

Isomeric SMILES |

CCCCC/C=C/C=C\C=O |

Canonical SMILES |

CCCCCC=CC=CC=O |

Origin of Product |

United States |

Biogenesis and Biosynthetic Pathways of 2z,4e 2,4 Decadienal

Lipid Peroxidation as a Primary Route for (2Z,4E)-2,4-Decadienal Formation

The principal and most well-documented pathway for the generation of this compound is through the peroxidation of lipids, a process involving the oxidative degradation of fats and oils. This route is responsible for the presence of the compound in many cooked foods, stored oils, and stressed biological tissues.

Role of Polyunsaturated Fatty Acids in this compound Precursor Synthesis

The essential precursors for the formation of this compound are polyunsaturated fatty acids (PUFAs), particularly those containing a cis,cis-1,4-pentadiene moiety. Linoleic acid (an omega-6 fatty acid) and arachidonic acid (also an omega-6 fatty acid) are the most prominent precursors. nih.gov These fatty acids are abundant in vegetable oils, nuts, seeds, and animal tissues. The specific arrangement of double bonds within these molecules makes them highly susceptible to oxidation, initiating the cascade of reactions that ultimately yields this compound.

Table 1: Major Polyunsaturated Fatty Acid Precursors of this compound

| Fatty Acid | Chemical Formula | Key Structural Feature | Common Sources |

|---|---|---|---|

| Linoleic Acid | C18H32O2 | Two double bonds at the 9th and 12th carbon atoms | Soybean oil, corn oil, sunflower oil, nuts, seeds |

Enzymatic Mechanisms in Lipid Oxidation Leading to this compound

In biological systems, the oxidation of polyunsaturated fatty acids is often a highly regulated process catalyzed by specific enzymes. These enzymatic pathways are crucial in various physiological and pathological processes, as well as in the development of characteristic flavors in many food products.

Lipoxygenases (LOXs) are a family of iron-containing enzymes that catalyze the dioxygenation of polyunsaturated fatty acids. mdpi.com This is a critical initial step in the enzymatic formation of this compound. LOXs exhibit both regio- and stereospecificity, meaning they introduce an oxygen molecule at a specific position and in a specific orientation on the fatty acid chain.

For instance, soybean lipoxygenase-1 specifically oxygenates linoleic acid at the C-13 position, leading to the formation of 13-hydroperoxy-9,11-octadecadienoic acid (13-HPODE). nih.gov Subsequently, another enzyme, hydroperoxide lyase (HPL), cleaves this unstable hydroperoxide intermediate. This cleavage results in the formation of a C6 aldehyde (hexanal) and a C12 oxo-acid. However, under certain conditions and with the involvement of other enzymatic or non-enzymatic steps, the breakdown of these hydroperoxides can lead to the formation of longer-chain aldehydes, including this compound. The precise mechanisms can vary depending on the specific lipoxygenase isozyme, the substrate, and the reaction conditions.

Table 2: Kinetic Parameters of Selected Lipoxygenases with Linoleic Acid

| Enzyme Source | Km (mM) | Vmax (mM/min) | pH Optimum |

|---|---|---|---|

| Crude Tomato LOX | 4.198 | 0.84 | 6.0 |

Data for soybean lipoxygenase-1 kinetics are complex and dependent on various factors, including the presence of product, making a single Km and Vmax value difficult to ascertain from the provided search results. nih.govnih.gov

While the outline suggests a role for cytochrome P450 (CYP) enzymes in the formation of this compound, the available scientific literature primarily points to their involvement in the metabolism (i.e., breakdown) of α,β-unsaturated aldehydes. nih.govnih.gov Cytochrome P450 enzymes are a large and diverse group of hemeproteins that catalyze the oxidation of a wide variety of substrates. Research indicates that specific CYP isozymes, such as those from the CYP1A, 2B, 2C, and 3A families, are effective in oxidizing aldehydes to their corresponding carboxylic acids, a detoxification process. nih.gov They can also catalyze the reduction of these aldehydes to alcohols. nih.gov Therefore, based on current evidence, cytochrome P450 systems are more accurately described as being involved in the clearance and detoxification of this compound and similar compounds, rather than their primary biosynthesis. acs.orgacs.org

Table 3: Catalytic Activities of Human Cytochrome P450 Isozymes in the Metabolism of 4-Hydroxy-trans-2-nonenal (a structurally related α,β-unsaturated aldehyde)

| P450 Isoform | Oxidation Activity (nmol/min/nmol P450) | Reduction Activity (nmol/min/nmol P450) |

|---|---|---|

| 2B6 | High | High |

| 3A4 | Lower than 2B6 | High |

| 1A2 | Lower than 2B6 | Moderate |

| 2J2 | Lower than 2B6 | Moderate |

This table illustrates the metabolic role of CYPs on a similar aldehyde, as direct kinetic data for this compound was not available in the search results. nih.gov

Non-Enzymatic Radical Processes in this compound Generation

In the absence of enzymatic catalysts, the formation of this compound can proceed through non-enzymatic radical-chain reactions, often referred to as autoxidation. This process is initiated by factors such as heat, light, or the presence of metal ions, which can generate free radicals.

The process begins with the abstraction of a hydrogen atom from a methylene (B1212753) group adjacent to a double bond in a polyunsaturated fatty acid. This forms a lipid radical, which then reacts with molecular oxygen to form a peroxyl radical. This peroxyl radical can then abstract a hydrogen atom from another fatty acid molecule, propagating the chain reaction and forming a lipid hydroperoxide. These hydroperoxides are unstable and can decompose, particularly in the presence of heat or metal ions, to form a variety of secondary oxidation products, including aldehydes, ketones, and other volatile compounds. The formation of this compound is a prominent outcome of the decomposition of linoleic acid hydroperoxides. nih.govresearchgate.net This non-enzymatic pathway is a major contributor to the development of rancidity in stored oils and fats and the formation of flavor compounds during cooking. doi.org

Alternative Biosynthetic Routes for this compound in Specific Biological Matrices

While lipid peroxidation is the dominant formation pathway, there is evidence to suggest that this compound can also be produced through alternative biosynthetic routes in certain organisms, although these are less well-characterized.

In some fungal species, the biosynthesis of aldehydes can be linked to polyketide pathways. nih.gov Fungal polyketide synthases can produce a variety of carbon skeletons, which can then be modified by other enzymes to yield a diverse array of secondary metabolites, including aldehydes. While direct evidence for a specific polyketide pathway leading to this compound is not yet established, the metabolic versatility of fungi suggests this as a potential alternative route.

Similarly, some bacteria are known to produce a range of volatile organic compounds, including aldehydes. oup.com These can be byproducts of amino acid metabolism or other central metabolic pathways. While the direct biosynthesis of this compound through such pathways in bacteria is not extensively documented, the vast metabolic diversity within the bacterial kingdom makes it a plausible area for future research.

In the plant kingdom, while the lipoxygenase pathway is the primary source of C6 and C9 aldehydes, the complex network of plant secondary metabolism could potentially harbor alternative pathways for the formation of C10 aldehydes like this compound, though these are not currently well understood. researchgate.net

Influence of Environmental Factors on this compound Biogenesis Rates

The rate of this compound biogenesis is not constant and is significantly influenced by various environmental factors. These factors primarily affect the activity of the key enzymes in the biosynthetic pathway, such as lipoxygenase, and the availability of substrates like polyunsaturated fatty acids and oxygen.

Temperature: Temperature is a critical factor governing the rate of enzymatic reactions. The activity of lipoxygenase, the initial enzyme in the pathway, is highly temperature-dependent. In plants like tomatoes and bell peppers, LOX activity generally increases from low temperatures, reaches an optimum, and then declines as temperatures become excessively high. For instance, studies on soybean leaf lipoxygenases show a distinct temperature optimum for activity, which is crucial for the subsequent formation of aldehydes. researchgate.net Outside of enzymatic pathways, high temperatures, such as those used in cooking, dramatically accelerate the non-enzymatic lipid peroxidation of oils rich in linoleic acid, leading to a significant increase in the formation of related isomers like (2E,4E)-2,4-decadienal. frontiersin.orgnih.gov The rate of degradation of 2,4-decadienal is also accelerated with heat. plu.mx

Oxygen Concentration: Molecular oxygen is a required substrate for the initial step of the biosynthetic pathway catalyzed by lipoxygenase. dss.go.th Therefore, the availability of oxygen directly impacts the rate of hydroperoxide formation and, consequently, the production of this compound. In conditions of low oxygen (anoxia or hypoxia), the biogenesis rate is expected to decrease significantly. Conversely, while necessary, excessively high oxygen concentrations can also lead to non-enzymatic autoxidation of linoleic acid, a process that can compete with or supplement the enzymatic pathway. ethz.ch Studies on rapeseed oil have shown that minimizing available oxygen is crucial for limiting lipid oxidation, especially when pro-oxidants are present. dss.go.th

Light: Light can have an indirect effect on the biogenesis of this compound, particularly in photosynthetic organisms like microalgae. Light intensity is a key factor regulating photosynthesis and, by extension, the biosynthesis of primary metabolites, including fatty acids. researchgate.net An increase in light intensity can lead to an activation of lipid synthesis in microalgae, which would increase the pool of linoleic acid available as a precursor for decadienal formation. nih.gov However, excessively high light intensity can also be a stress factor, potentially leading to photo-oxidative damage and non-enzymatic lipid peroxidation.

Nutrient Availability and Other Stressors: The production of volatile organic compounds, including aldehydes, in organisms like fungi is often linked to secondary metabolism and can be influenced by nutrient availability and other environmental stressors. mdpi.com Fungal volatile production profiles can be significantly altered by the growth substrate. nih.govresearchgate.net Physical damage or wounding in plants is a well-known trigger for the lipoxygenase pathway as a defense mechanism, leading to a rapid increase in the production of volatile aldehydes.

Metabolism and Degradation of 2z,4e 2,4 Decadienal

Enzymatic Biotransformation of (2Z,4E)-2,4-Decadienal

The enzymatic biotransformation of this compound primarily involves reduction and oxidation reactions, alongside conjugation with endogenous molecules. These processes are mediated by several key enzymes that modify the aldehyde's structure, influencing its reactivity and potential effects.

Aldehyde reductases are a group of enzymes that catalyze the reduction of aldehydes to their corresponding alcohols. nih.gov In the context of this compound, these enzymes play a significant role in its detoxification. Aldose reductase, a member of the aldo-keto reductase superfamily, is an efficient catalyst for the reduction of medium- to long-chain unsaturated aldehydes like 2,4-decadienal. acs.org The large, hydrophobic active site of aldose reductase can accommodate such aldehydes, facilitating their reduction. acs.org

The reduction of this compound by aldehyde reductase is often preceded by conjugation with glutathione (B108866) (GSH). medchemexpress.comjst.go.jp The resulting GSH-adduct is then rapidly reduced by aldose reductase to its alcohol form. jst.go.jp This metabolic pathway, involving GSH conjugation followed by aldehyde reduction, has been identified as a major route for the biotransformation of trans,trans-2,4-decadienal (B140250) in both liver and lung cells, leading to the formation of cysteine-conjugated 2,4-decadien-1-ol. medchemexpress.comresearchgate.netacs.org

Research has shown that heterofermentative lactic acid bacteria, such as Lactobacillus sanfranciscensis, can reduce unsaturated aldehydes like (E,E)-2,4-decadienal to their corresponding unsaturated alcohols. researchgate.net This reduction is coupled to the oxidation of NADH to NAD+. researchgate.net Similarly, Saccharomyces cerevisiae can also reduce the aldehyde moiety, although it further reduces the double bond to form saturated alcohols. researchgate.net

Table 1: Enzymes Involved in the Reduction of this compound and Related Unsaturated Aldehydes

| Enzyme | Organism/Cell Type | Substrate(s) | Product(s) | Reference |

|---|---|---|---|---|

| Aldose Reductase | Human | trans-2-Octenal, trans-2-Nonenal | Corresponding alcohols | acs.org |

| Aldose Reductase | Mouse and Human Cells | trans,trans-2,4-Decadienal-Glutathione conjugate | Cysteine-conjugated 2,4-decadien-1-ol | researchgate.netacs.org |

| Aldehyde Reductase | Lactobacillus sanfranciscensis | (E,E)-2,4-Decadienal | Unsaturated alcohol | researchgate.net |

| Aldehyde Reductase | Saccharomyces cerevisiae | (E,E)-2,4-Decadienal | Saturated alcohol | researchgate.net |

Another primary route for the metabolism of this compound is its oxidation to the corresponding carboxylic acid, a reaction catalyzed by aldehyde dehydrogenases (ALDHs). medchemexpress.comnih.gov These NAD(P)+-dependent enzymes are widespread across various organ systems and play a crucial role in the detoxification of both endogenous and exogenous aldehydes. nih.gov

The oxidation of trans,trans-2,4-decadienal to 2,4-decadienoic acid has been identified as a key metabolic pathway in liver cells. medchemexpress.comresearchgate.netacs.org This conversion effectively neutralizes the reactive aldehyde group, transforming it into a less reactive carboxyl group. Members of the ALDH superfamily are recognized for their importance in detoxifying aldehydes. researchgate.net

While direct actions of esterases and hydrolases on this compound itself are not the primary metabolic steps, these enzymes are involved in the subsequent processing of its metabolites. For instance, after conjugation with glutathione, the breakdown of the GSH conjugate involves enzymes that hydrolyze peptide bonds, eventually leading to the formation of the cysteine-conjugated metabolite. medchemexpress.comresearchgate.net

Non-Enzymatic Degradation Pathways of this compound

Beyond enzymatic processes, this compound can also undergo degradation through non-enzymatic chemical reactions, particularly oxidation, polymerization, and decomposition due to heat or light.

This compound is susceptible to autoxidation, a process that can lead to the formation of various degradation products. oregonstate.edu When exposed to oxygen, it can form hexanal (B45976) and 2-octenal. oregonstate.edu Oxidative polymerization is also a significant reaction for conjugated unsaturated compounds like 2,4-decadienal, leading to an increase in viscosity and a change in color. oregonstate.edu The interaction of this compound with amino acids, such as phenylalanine, at high temperatures can lead to Strecker-type degradation, producing Strecker aldehydes. nih.gov This reaction is thought to proceed through the oxidation of the decadienal to an epoxyalkenal. nih.gov

The polymerization of α,β-unsaturated aldehydes can be initiated under various conditions to form high molecular weight polymers. google.com For instance, the self-aldol condensation of unsaturated aldehydes can lead to the formation of diene monomers that can then be polymerized. researchgate.net

Heat can significantly accelerate the degradation of this compound. researchgate.net Thermal degradation can lead to the formation of hexanal and 2-octenal, with the yield of these products being dependent on factors such as temperature and pH. csic.es The decomposition is independent of oxygen but is greatly hastened by heat. researchgate.net For example, heating this compound results in the cleavage of its double bonds, with hexanal being the major product. csic.es

Photolytic decomposition is another pathway for the degradation of unsaturated aldehydes. The quantum yield for the photolysis of compounds like 2,4-decadienal can be significant, indicating their sensitivity to light. researchgate.net Stability assays often recommend storing 2,4-decadienal under dark or controlled lighting conditions to prevent photochemical decomposition.

Table 2: Non-Enzymatic Degradation Products of this compound

| Degradation Pathway | Condition | Major Products | Reference |

|---|---|---|---|

| Autoxidation | Exposure to oxygen | Hexanal, 2-Octenal, Polymers | oregonstate.edu |

| Thermal Degradation | Heating | Hexanal, 2-Octenal, Ethanal | researchgate.netcsic.es |

| Reaction with Amino Acids (Strecker-type degradation) | High temperature (180°C) with Phenylalanine | Phenylacetaldehyde, Hexanal | nih.gov |

Microbial Metabolism of this compound

This compound, an unsaturated aldehyde, is subject to metabolic transformation by a variety of microorganisms. These microbes employ different enzymatic strategies to degrade or modify the compound, playing a role in food science, particularly in the context of sourdough fermentation where such aldehydes contribute to the flavor profile. The metabolic pathways are distinct between different microbial groups, with bacteria and fungi exhibiting unique degradation and transformation systems.

Fungal Transformation Pathways of this compound

Fungi, particularly yeasts and filamentous fungi, also possess robust systems for the transformation of unsaturated aldehydes like this compound. These pathways often involve a multi-step reduction process targeting both the aldehyde functional group and the unsaturated carbon-carbon bonds.

A well-studied example is the baker's yeast, Saccharomyces cerevisiae. This yeast is known to metabolize (2E,4E)-2,4-decadienal through a sequential reduction process. researchgate.netebi.ac.uk It first reduces the aldehyde group to an alcohol, forming (2E,4E)-2,4-decadien-1-ol. researchgate.netebi.ac.uk Subsequently, it reduces the double bonds, leading to the formation of the corresponding saturated alcohol, decanol. researchgate.netebi.ac.uk This activity, however, has been noted to be lower compared to that of some heterofermentative lactobacilli. researchgate.net The enzymes responsible for these transformations in S. cerevisiae include alcohol dehydrogenases and ene-reductases (also known as Old Yellow Enzymes or OYEs). nih.gov Recombinant alcohol dehydrogenases from S. cerevisiae have been shown to effectively reduce 2,4-decadienal to its alcohol form.

Filamentous fungi also exhibit the ability to transform α,β-unsaturated aldehydes. Genera such as Mucor, Gliomastix, and Penicillium have been shown to possess ene-reductase activity. mycosphere.orgnih.gov For instance, Mucor plumbeus can reduce the aldehyde group of an unsaturated aldehyde to an alcohol, which is then followed by the reduction of the C=C double bond, indicating a multi-step enzymatic cascade similar to that in S. cerevisiae. mycosphere.org Other fungi like Bjerkandera adusta have also been observed to produce 2,4-decadienal as an intermediate in biotransformation processes. ekb.eg

The table below outlines the transformation pathways of decadienal isomers by different fungal species.

| Fungal Species | Transformation Pathway | Key Enzymes (Putative/Confirmed) | Metabolic Products |

| Saccharomyces cerevisiae | Sequential reduction of aldehyde and double bonds | Alcohol Dehydrogenase, Ene-reductase (OYEs) | (2E,4E)-2,4-Decadien-1-ol, Decanol |

| Mucor plumbeus | Reduction of aldehyde and double bonds | Carbonyl Reductase, Ene-reductase | Unsaturated and saturated alcohols |

| Gliomastix masseei | Reduction of unsaturated compounds | Ene-reductase | Reduced products (specifics for decadienal not detailed) |

| Penicillium citrinum | Reduction of unsaturated compounds | Ene-reductase | Reduced products (specifics for decadienal not detailed) |

Ecological and Biological Roles of 2z,4e 2,4 Decadienal

(2Z,4E)-2,4-Decadienal as a Plant Defense Compound

Volatile organic compounds (VOCs) are crucial to a plant's ability to defend itself against a variety of environmental stressors, including herbivores and pathogens. While direct evidence for this compound's role is not extensively documented, the activities of its isomers and other aldehydes suggest a likely role in plant defense mechanisms.

Induced systemic resistance (ISR) is a state of heightened defensive capacity in plants, triggered by localized stimuli, which provides broad-spectrum resistance against future attacks. Research has shown that certain volatile compounds can act as signals to prime distant parts of the same plant or even neighboring plants. For instance, green leafy volatiles (GLVs), a group of six-carbon aldehydes and alcohols, are known to induce jasmonic acid production and the emission of other defense-related volatiles in corn seedlings, effectively priming them against impending herbivory. While specific studies on this compound's signaling role in ISR are not available, it is plausible that as a volatile aldehyde, it could participate in similar signaling cascades.

Plants produce a variety of secondary metabolites that can deter herbivores through toxicity, repellency, or by reducing the nutritional value of the plant tissue. While there is a lack of specific research on the direct anti-herbivore activity of this compound, the broader class of unsaturated aldehydes has been shown to possess such properties. These compounds can be toxic to various insects. For example, studies on other aldehydes have demonstrated their ability to negatively impact the survival and development of invertebrate larvae.

Unsaturated aldehydes, including isomers of 2,4-Decadienal, have demonstrated notable antimicrobial properties. This suggests a potential role for this compound in defending plants against pathogenic fungi and bacteria. The (2E,4E) isomer, for example, has been investigated for its antibacterial effects, which are thought to involve the disruption of the lipid fraction of the pathogen's plasma membranes. This disruption can lead to leakage of cellular contents and ultimately, cell death.

Table 1: Documented Antimicrobial Activity of 2,4-Decadienal Isomers

| Isomer | Target Organism | Observed Effect |

| (2E,4E)-2,4-Decadienal | Bacteria | Perturbation of the lipidic fraction of plasmatic membranes, leading to increased permeability. |

| (2E,4E)-2,4-Decadienal | Fungi | Inhibition of growth. |

This compound in Inter-Organismal Chemical Communication

Chemical cues are fundamental to how organisms interact with their environment and each other. This compound and related compounds have been identified as components of these complex chemical languages.

Semiochemicals are chemicals that convey a signal from one organism to another, modifying the behavior of the recipient. While this compound itself has not been extensively identified as a pheromone, a closely related compound, ethyl (2E,4Z)-2,4-decadienoate, is a known kairomone for the codling moth, Cydia pomonella. This suggests that the decadienal structure is recognized by insects and can influence their behavior. The (2E,4E) isomer of 2,4-Decadienal is also listed in databases as a semiochemical, indicating its involvement in insect chemical communication systems.

Allelopathy is the process by which an organism produces one or more biochemicals that influence the germination, growth, survival, and reproduction of other organisms. These biochemicals are known as allelochemicals and can have beneficial or detrimental effects on the target organisms. Unsaturated aldehydes, including isomers of 2,4-Decadienal, have been shown to have allelopathic effects, particularly in aquatic environments. Diatoms, a major group of algae, are known to produce (2E,4E)-2,4-Decadienal, which can inhibit the growth of other microalgal species. This provides a competitive advantage to the diatoms. The phytotoxic effects of C10 unsaturated aldehydes can also extend to terrestrial plants, potentially inhibiting seed germination and seedling growth.

Table 2: Documented Allelopathic Effects of 2,4-Decadienal Isomers

| Isomer | Target Organism | Observed Effect |

| (2E,4E)-2,4-Decadienal | Microalgae | Growth inhibition. |

| (2E,4E)-2,4-Decadienal | Marine Invertebrate Larvae | Reduced survival and developmental abnormalities. |

This compound in Microbial Ecology

The unsaturated aldehyde, this compound, demonstrates notable interactions within microbial ecosystems, exhibiting both antimicrobial and antifungal properties. These activities are primarily attributed to its chemical structure, which facilitates disruption of microbial cell integrity and function.

Antimicrobial Properties of this compound Against Bacteria

This compound, as a member of the α,β-unsaturated aldehyde group, displays antibacterial activity. The primary mechanism behind this activity is the compound's ability to interact with and disrupt the plasma membranes of bacterial cells. Research suggests that these aldehydes cause a significant disturbance in the lipid fraction of the cell membrane, which compromises its barrier function and can lead to cell penetration. This action is influenced by the length of the aldehyde's carbon chain and the presence of the α,β-double bond, both of which are characteristic of this compound.

General Mechanism of Antibacterial Action:

Membrane Disruption: Causes a gross perturbation of the lipidic fraction of the plasma membrane.

Cell Penetration: Is able to cross the compromised bacterial cell membrane.

Antifungal Activity of this compound

Similar to its antibacterial properties, this compound also exhibits antifungal activity. The compound is a metabolite produced by some microorganisms, such as Saccharomyces cerevisiae. nih.gov The precise mechanisms of its antifungal action are a subject of ongoing research. However, it is generally understood that, like other aldehydes, it can interfere with cellular processes essential for fungal growth and viability.

Despite the acknowledgment of its antifungal properties, comprehensive studies detailing the spectrum of fungal species susceptible to this compound and their corresponding minimum inhibitory concentration (MIC) values are limited in the available scientific literature. Consequently, a specific data table outlining its antifungal efficacy cannot be presented.

This compound in Aquatic and Terrestrial Ecosystems

This compound plays a role in the chemical ecology of both aquatic and, to a lesser extent, understood terrestrial environments. Its presence can influence the interactions and viability of various organisms.

In aquatic ecosystems, this compound is recognized as a diatom-derived aldehyde. Diatoms release this and other aldehydes following cell damage, and these compounds can have significant negative impacts on the reproductive processes of marine invertebrates. nih.gov Research has shown that this compound can inhibit fertilization and embryonic development in a variety of broadcast spawning invertebrates in a dose-dependent manner. nih.gov

Observed Effects on Marine Invertebrates:

| Affected Organism Group | Specific Effects | Reference |

| Polychaetes | Inhibition of fertilization and embryogenesis. | nih.gov |

| Echinoderms | Inhibition of fertilization and embryogenesis. | nih.gov |

There is a notable interspecific variation in sensitivity to the compound, with polychaetes generally showing greater sensitivity than echinoderms. nih.gov

The role of this compound in terrestrial ecosystems is less well-defined in scientific literature. While it has been identified as a volatile compound in some plants, its specific functions in plant defense, allelopathy, or as a signaling molecule in the soil environment are not extensively documented. Further research is needed to fully understand its ecological significance in terrestrial habitats.

Analytical Methodologies for the Investigation of 2z,4e 2,4 Decadienal

Sample Preparation and Extraction Techniques for (2Z,4E)-2,4-Decadienal

Effective sample preparation is a critical first step to isolate this compound from complex sample matrices, minimize interference, and concentrate the analyte for subsequent analysis.

Solid-Phase Microextraction (SPME) is a solvent-free, sensitive, and simple sample preparation technique widely used for the extraction of volatile and semi-volatile compounds. researchgate.netnih.gov The method is based on the partitioning of analytes between the sample matrix and a stationary phase coated onto a fused silica (B1680970) fiber. researchgate.net For analysis of compounds like this compound, the fiber is exposed to the sample or its headspace, after which the adsorbed analytes are thermally desorbed directly into the injector of a gas chromatograph. researchgate.netmdpi.com

SPME is frequently applied in food and environmental analysis. mdpi.comdntb.gov.ua The efficiency of the extraction depends on several factors, including the type of fiber coating, extraction time, temperature, and the sample matrix's ionic strength. nih.gov For instance, the addition of salt (e.g., NaCl) to aqueous samples can enhance the extraction efficiency of hydrophobic compounds by the "salting-out" effect. nih.gov Headspace SPME (HS-SPME) is particularly advantageous as it reduces the exposure of the fiber to non-volatile matrix components, which can prolong fiber life and improve analytical performance. mdpi.com Studies have utilized HS-SPME to identify this compound in various food and biological samples, demonstrating its utility in flavor and off-flavor analysis. thegoodscentscompany.comthegoodscentscompany.com

Table 1: Example of HS-SPME Conditions for Volatile Compound Analysis

| Parameter | Condition |

|---|---|

| Fiber Type | Divinylbenzene/Carboxen/Polydimethylsiloxane (DVB/CAR/PDMS) |

| Extraction Temperature | 30, 60, or 80 °C |

| Extraction Time | 30 or 50 min |

| Desorption | Thermal desorption in GC inlet |

Headspace-Gas Chromatography (HS-GC) is a robust technique for the analysis of volatile compounds in solid or liquid samples. wikipedia.orgphenomenex.com The principle involves placing a sample in a sealed vial and heating it to allow volatile components to partition into the gas phase (headspace) above the sample. chromatographyonline.com A portion of this headspace is then injected directly into the GC system for analysis. wikipedia.orgchromatographyonline.com

This method is particularly advantageous for complex or "dirty" samples, as it prevents non-volatile matrix components from contaminating the GC system, thereby extending column life and improving reproducibility. phenomenex.comchromatographyonline.com HS-GC is widely used in the analysis of food aromas, residual solvents in pharmaceuticals, and environmental samples. wikipedia.orgphenomenex.com The technique's efficiency is influenced by parameters such as incubation temperature and time, which must be optimized to ensure equilibrium or consistent partitioning of the analyte into the headspace. nih.gov Research has shown that as oxidation time increases in fatty acids, the concentration of this compound and other aldehydes increases, making HS-GC a suitable method for monitoring lipid oxidation. researchgate.net

Solvent-Assisted Flavor Evaporation (SAFE) is a specialized distillation technique designed for the gentle and careful isolation of volatile aroma compounds from complex food matrices. semanticscholar.org The method operates under high vacuum, which allows for distillation at low temperatures (e.g., 30°C), thus minimizing the risk of thermal degradation and artifact formation that can occur with other distillation methods like steam distillation. kiriyama.co.jpaxel-gl.comresearchgate.net

In a typical SAFE procedure, a solvent extract of the sample is introduced into the apparatus. tum.de The combination of low temperature and high vacuum causes the solvent and volatile analytes to evaporate rapidly, while non-volatile components like lipids and sugars remain behind. semanticscholar.orgaxel-gl.com The volatile fraction is then collected in a cooled trap. kiriyama.co.jp SAFE is highly efficient for extracting heat-labile substances and provides high recovery rates for a wide range of aroma compounds. semanticscholar.orgaxel-gl.com It has become a standard method for preparing extracts for Gas Chromatography-Olfactometry (GC-O) because it yields an isolate that accurately represents the original aroma profile of the sample. tum.de

Chromatographic Separation and Detection of this compound

Following extraction, chromatographic techniques are employed to separate this compound from other volatile compounds, followed by its detection and quantification.

Gas Chromatography-Mass Spectrometry (GC-MS) is the cornerstone technique for the analysis of this compound. mdpi.com It combines the high separation power of gas chromatography with the sensitive and specific detection capabilities of mass spectrometry. rssl.com The GC separates the volatile compounds based on their boiling points and polarity, while the MS fragments the eluted molecules and separates the resulting ions by their mass-to-charge ratio, providing a unique "fingerprint" for identification. mdpi.comrssl.com

For the analysis of aldehydes like this compound, various capillary columns can be used. Polar columns, such as those with a wax-based stationary phase (e.g., HP-innowax), are often employed. google.com The selection of the carrier gas (typically helium), flow rate, and oven temperature program are critical parameters that must be optimized to achieve good resolution and peak shape. google.commdpi.com Targeted GC-MS methods, such as those using tandem mass spectrometry (GC-MS/MS), offer enhanced selectivity and sensitivity for quantifying trace levels of the compound in complex matrices. nih.govnih.gov

Table 2: Examples of GC-MS Methodologies for this compound Analysis

| Parameter | Method 1 | Method 2 |

|---|---|---|

| Column | HP-innowax (60m x 0.25mm x 0.25µm) google.com | DB-WAX (30m x 0.25mm x 0.15µm) mdpi.com |

| Carrier Gas | Helium, 0.8 mL/min google.com | Hydrogen, 2 mL/min mdpi.com |

| Injector Temp. | 250 °C google.com | 250 °C mdpi.com |

| Oven Program | 40°C (6 min), ramp 3°C/min to 100°C (5 min), ramp 5°C/min to 230°C (10 min) google.com | 95°C (6 min), ramp 10°C/min to 120°C, ramp 20°C/min to 220°C (31.5 min) mdpi.com |

| Detector | Mass Spectrometer google.com | Flame Ionization Detector (FID) mdpi.com |

While GC-MS can identify and quantify a compound, it cannot describe its smell. Gas Chromatography-Olfactometry (GC-O) is a specialized technique that uses the human nose as a highly sensitive detector to characterize the odor of compounds as they elute from the GC column. nih.govsepsolve.com The column effluent is split between a conventional detector (like MS or FID) and a heated sniffing port, where a trained sensory panelist assesses the odor. nih.gov

High-Performance Liquid Chromatography (HPLC) with Derivatization

High-Performance Liquid Chromatography (HPLC) is a cornerstone technique for the analysis of this compound, particularly when coupled with a derivatization step. Derivatization is often essential to enhance the detectability of aldehydes, which may lack a strong chromophore for UV-Vis detection in their native form. The most common derivatizing agent for aldehydes, including this compound, is 2,4-dinitrophenylhydrazine (B122626) (DNPH).

The reaction of this compound with DNPH in an acidic medium yields a stable, colored 2,4-dinitrophenylhydrazone derivative. This derivative exhibits strong absorption in the UV-Visible region, typically around 360 nm, allowing for sensitive detection. The derivatization process is typically carried out pre-column, where the sample containing the aldehyde is mixed with the DNPH reagent prior to injection into the HPLC system.

The separation of the this compound-DNPH derivative is commonly achieved using reversed-phase HPLC columns, such as C18 columns. A gradient elution with a mobile phase consisting of a mixture of acetonitrile (B52724) and water is frequently employed to achieve optimal separation from other carbonyl compounds and matrix components.

Table 1: Typical HPLC Conditions for the Analysis of this compound-DNPH Derivative

| Parameter | Condition |

| Column | C18 (e.g., 4.6 mm I.D. x 150 mm, 5 µm) |

| Mobile Phase | A: Water; B: Acetonitrile (gradient elution) |

| Flow Rate | 1.0 mL/min |

| Detection | UV-Vis at 360 nm |

| Injection Volume | 10 µL |

| Column Temperature | 40°C |

This table presents a general set of HPLC conditions. Method optimization is often necessary depending on the specific sample matrix and analytical goals.

The choice of acidic catalyst and reaction conditions (temperature and time) for the derivatization step is critical for achieving complete and reproducible derivatization. While strong acids like orthophosphoric acid are traditionally used, milder conditions may be necessary to prevent acid-catalyzed isomerization or degradation of the analyte, especially in complex matrices. For instance, a derivatization without the addition of a strong acid, using DNPH solubilized in acetonitrile, can be performed at a slightly elevated temperature (e.g., 50°C) to ensure complete reaction while minimizing side reactions. semanticscholar.org

Spectroscopic Characterization of this compound Isomers

Spectroscopic techniques are indispensable for the structural elucidation and stereochemical analysis of this compound and its isomers. Nuclear Magnetic Resonance (NMR), Infrared (IR), and Ultraviolet-Visible (UV-Vis) spectroscopy each provide unique and complementary information about the molecule's structure and electronic properties.

Nuclear Magnetic Resonance (NMR) Spectroscopy for Stereochemical Analysis

Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful tool for the unambiguous determination of the stereochemistry of the double bonds in 2,4-decadienal isomers. Both ¹H and ¹³C NMR spectroscopy provide detailed information about the chemical environment of each nucleus, allowing for the differentiation between the (2Z,4E), (2E,4E), (2E,4Z), and (2Z,4Z) isomers.

The key to stereochemical assignment lies in the analysis of the coupling constants (J-values) between the olefinic protons in the ¹H NMR spectrum. The magnitude of the vicinal coupling constant between the protons on a double bond is indicative of their relative geometry. For the C2-C3 double bond, a larger coupling constant (typically in the range of 11-18 Hz) is characteristic of a trans (E) configuration, while a smaller coupling constant (typically 6-14 Hz) indicates a cis (Z) configuration. magritek.com Similarly, the coupling constant between the protons on the C4-C5 double bond can be used to determine its stereochemistry.

In the case of this compound, the ¹H NMR spectrum would be expected to show a smaller coupling constant for the H2-H3 interaction and a larger coupling constant for the H4-H5 interaction. Two-dimensional NMR techniques, such as Correlation Spectroscopy (COSY), are instrumental in assigning the proton signals and confirming the connectivity within the molecule, which is essential for accurate interpretation of the coupling constants. creative-biostructure.com

Table 2: Expected ¹H NMR Coupling Constants for 2,4-Decadienal Isomers

| Isomer | J(H2-H3) (Hz) | J(H4-H5) (Hz) |

| (2Z,4E) | ~10-12 (cis) | ~15 (trans) |

| (2E,4E) | ~15 (trans) | ~15 (trans) |

| (2E,4Z) | ~15 (trans) | ~10-12 (cis) |

| (2Z,4Z) | ~10-12 (cis) | ~10-12 (cis) |

These are approximate values and can vary slightly depending on the solvent and other experimental conditions.

Infrared (IR) and Ultraviolet-Visible (UV-Vis) Spectroscopy

Infrared (IR) spectroscopy provides valuable information about the functional groups present in this compound. The IR spectrum of this compound is characterized by specific absorption bands corresponding to the vibrations of its constituent bonds. A strong absorption band in the region of 1680-1660 cm⁻¹ is indicative of the C=O stretching vibration of the α,β-unsaturated aldehyde. The C=C stretching vibrations of the conjugated double bonds typically appear in the 1650-1600 cm⁻¹ region. The C-H stretching vibrations of the aldehyde group are observed around 2850 and 2750 cm⁻¹. Furthermore, the out-of-plane C-H bending vibrations can provide clues about the stereochemistry of the double bonds. For a trans double bond, a characteristic absorption band is typically observed around 970 cm⁻¹.

Ultraviolet-Visible (UV-Vis) spectroscopy is used to study the electronic transitions within the conjugated π-system of this compound. The presence of the conjugated diene and the carbonyl group results in a strong absorption in the UV region. The wavelength of maximum absorption (λmax) is sensitive to the extent of conjugation and the geometry of the molecule. The (2E,4E) isomer, being the most planar and extended conjugated system, generally exhibits a λmax at a longer wavelength compared to the cis isomers. The λmax for (2E,4E)-2,4-decadienal is typically observed around 270 nm. The specific λmax for the (2Z,4E) isomer may differ slightly due to the altered geometry of the conjugated system.

Quantification and Isotopic Labeling Strategies for this compound

Accurate quantification of this compound is often challenging due to its volatility and potential for matrix effects. Stable isotope dilution analysis (SIDA) is the gold standard for the accurate quantification of this and other volatile compounds. This technique involves the use of a stable isotope-labeled internal standard, which is chemically identical to the analyte but has a different mass due to the incorporation of heavy isotopes such as deuterium (B1214612) (²H) or carbon-13 (¹³C).

The isotopically labeled this compound is added to the sample at the earliest stage of the analytical procedure. Because the labeled standard has the same physicochemical properties as the native analyte, it experiences the same losses during sample preparation, extraction, and derivatization. The final quantification is based on the ratio of the signal from the native analyte to that of the labeled internal standard, which is measured by a mass-selective detector, typically a mass spectrometer coupled to a gas chromatograph (GC-MS) or a liquid chromatograph (LC-MS). This ratio is independent of sample recovery, thus providing highly accurate and precise results.

The synthesis of deuterated this compound can be achieved through various organic synthesis routes, often involving the use of deuterated starting materials or reagents. The position and number of deuterium atoms incorporated into the molecule are carefully chosen to ensure a sufficient mass difference from the native compound and to avoid isotopic exchange during the analytical procedure.

Mechanisms of Action of 2z,4e 2,4 Decadienal at the Cellular and Molecular Level

Interaction of (2Z,4E)-2,4-Decadienal with Biological Macromolecules

(2E,4E)-2,4-Decadienal is a reactive carbonyl species and a lipid-derived electrophile formed during the peroxidation of polyunsaturated fatty acids within cellular membranes. nih.govnih.gov Its electrophilic nature enables it to react with nucleophilic sites on cellular macromolecules, leading to a variety of modifications that can alter their structure and function.

The covalent modification of proteins by aldehydes like (2E,4E)-2,4-Decadienal is a form of protein carbonylation. This occurs through reactions such as Michael addition or the formation of Schiff bases with the nucleophilic side chains of amino acid residues like cysteine, histidine, and lysine (B10760008).

Research using click chemistry-based proteomics has identified specific protein targets of (2E,4E)-2,4-decadienal (tt-DDE). nih.gov In macrophage cells, tt-DDE was found to directly interact with Heat shock protein 90 (Hsp90) and 14-3-3ζ. nih.gov These proteins are crucial regulators of inflammatory signaling pathways. nih.gov Another study demonstrated that tt-DDE forms covalent adducts with the mitochondrial protein cytochrome c, modifying several lysine and histidine residues. Such modifications can impair protein function and contribute to cellular dysfunction.

| Target Protein | Cellular Context | Identified Residues/Interaction | Reference |

|---|---|---|---|

| Heat shock protein 90 (Hsp90) | Macrophage cells | Direct interaction | nih.gov |

| 14-3-3ζ | Macrophage cells | Direct interaction | nih.gov |

| Cytochrome c | In vitro | Adduct formation |

(2E,4E)-2,4-Decadienal has been shown to induce damage to nucleic acids through multiple mechanisms. Studies in human bronchial epithelial cells (BEAS-2B) revealed that tt-DDE can cause both oxidative and non-oxidative DNA damage. nih.gov The initial damage involves the generation of reactive oxygen species, leading to the formation of oxidized bases such as 8-oxo-deoxyguanosine (8-oxo-dG). nih.gov

In addition to oxidative damage, tt-DDE can directly react with DNA bases to form bulky covalent adducts. nih.gov Specific research has characterized the formation of exocyclic adducts, such as 1,N(2)-etheno-2'-deoxyguanosine, when 2'-deoxyguanosine (B1662781) is reacted with tt-DDE in the presence of peroxides. nih.gov These adducts can distort the DNA helix, interfering with replication and transcription. nih.gov In early sea urchin embryos, tt-DDE was found to inhibit DNA replication entirely. nih.gov

However, the genotoxic potential of the compound may be context-dependent. An in vivo study using the micronucleus assay in rats concluded that (2E,4E)-2,4-decadienal did not show genotoxic effects under the tested conditions. nih.gov

| Type of Damage | Specific Modification | Mechanism | Cellular Context/Model | Reference |

|---|---|---|---|---|

| Oxidative Damage | 8-oxo-deoxyguanosine (8-oxo-dG) | Induction of oxidative stress | Human bronchial epithelial cells | nih.gov |

| Bulky Adducts | 1,N(2)-etheno-2'-deoxyguanosine | Direct covalent reaction | In vitro reaction with dGuo | nih.gov |

| Replication Inhibition | Absence of 5-bromo-2-deoxyuridine incorporation | Disruption of DNA synthesis | Sea urchin embryos | nih.gov |

(2E,4E)-2,4-Decadienal is an endogenous product of the oxidative degradation of polyunsaturated fatty acids, a process that occurs within the lipid bilayer of cellular membranes. nih.govnih.gov Its formation from membrane components implies an intimate association with the lipid bilayer. As an amphipathic molecule with a polar aldehyde head and a nonpolar hydrocarbon tail, it is expected to intercalate within the membrane. While direct biophysical studies on the perturbation of lipid bilayers by this compound are not extensively documented, its presence as a reactive aldehyde within the hydrophobic core of the membrane can lead to further lipid peroxidation, propagating oxidative damage and potentially altering membrane fluidity, permeability, and the function of membrane-bound proteins.

Cellular Signaling Pathways Influenced by this compound

As a signaling molecule derived from lipid peroxidation, (2E,4E)-2,4-Decadienal can modulate various cellular signaling pathways, particularly those related to stress responses and inflammation.

The formation of (2E,4E)-2,4-Decadienal is itself a marker of oxidative stress. nih.gov It can also actively contribute to the propagation of oxidative stress. In human bronchial epithelial cells, tt-DDE was found to induce the production of reactive oxygen species (ROS). nih.gov This increase in ROS can overwhelm cellular antioxidant defenses, leading to further damage to lipids, proteins, and DNA, creating a positive feedback loop of oxidative damage.

(2E,4E)-2,4-Decadienal influences the expression of genes primarily through the activation of stress-responsive and inflammatory signaling cascades. Research in RAW 264.7 macrophage cells has demonstrated that tt-DDE activates key inflammatory pathways, including the Nuclear Factor-kappa B (NF-κB) and c-Jun N-terminal kinase (JNK) signaling pathways. nih.gov

Activation of these pathways leads to the translocation of transcription factors to the nucleus and subsequent expression of pro-inflammatory genes, such as those encoding for various cytokines. nih.gov The JNK signaling pathway, in particular, is a critical mediator of cellular responses to stress and can lead to apoptosis. nih.gov Furthermore, tt-DDE has been shown to disrupt the cell cycle by preventing the activation of the G2-M promoting complex, cyclin B-Cdk1, thereby inhibiting mitotic events. nih.gov In the ascidian Ciona intestinalis, decadienal was shown to affect metamorphosis by modulating nitric oxide (NO) and Extracellular signal-regulated kinase (ERK) signaling pathways, which in turn alters the transcription of downstream target genes. nih.gov

| Signaling Pathway | Effect | Downstream Consequence | Cellular Context | Reference |

|---|---|---|---|---|

| NF-κB Signaling | Activation | Increased cytokine production | Macrophage cells | nih.gov |

| JNK Signaling | Phosphorylation/Activation | Induction of inflammation and apoptosis | Macrophage cells | nih.gov |

| Cyclin B-Cdk1 Complex | Inhibition of activation | Cell cycle arrest, inhibition of mitosis | Sea urchin embryos | nih.gov |

| Nitric Oxide (NO)/ERK Signaling | Modulation | Changes in gene transcription related to development | Ascidian larvae (Ciona intestinalis) | nih.gov |

Effects of this compound on Enzyme Activity

Currently, there is a lack of specific research findings in the available scientific literature detailing the direct effects of the (2Z,4E) isomer of 2,4-Decadienal on the activity of specific enzymes. While the broader class of aldehydes and the related (2E,4E)-2,4-Decadienal isomer are known to interact with various enzymes, including those involved in detoxification, specific inhibition or activation data for this compound are not documented in the provided search results.

Receptor-Mediated Responses to this compound in Non-Vertebrate Systems

This compound is recognized as a volatile organic compound in various plants and food products, contributing to their characteristic aroma. thegoodscentscompany.com This role as an odorant implies that it is detected by the olfactory systems of non-vertebrate organisms, primarily insects.

In insects, the detection of volatile molecules like this compound is mediated by specialized chemoreceptors. nih.govfrontiersin.org The primary receptors involved in olfaction are the Odorant Receptors (ORs) and Ionotropic Receptors (IRs). nih.gov These receptors are proteins located on the dendritic membranes of olfactory sensory neurons, which are housed in sensilla on the insect's antennae and other olfactory organs. frontiersin.org

The insect odorant receptor complex functions as a ligand-gated ion channel. nih.govfrontiersin.org This complex is typically a heteromer, consisting of a variable, odor-specific receptor protein that determines the sensitivity to specific ligands, and a conserved co-receptor known as Orco. nih.govfrontiersin.org When a volatile compound such as this compound binds to its specific OR, it induces a conformational change in the receptor complex, leading to the opening of the ion channel. This allows cations to flow into the neuron, causing depolarization and the generation of an action potential, which is then transmitted to the brain for processing. nih.gov

While this compound is known to be an aroma component, indicating it acts as a ligand for such receptors, the specific olfactory receptors in any non-vertebrate species that respond to this particular isomer have not been explicitly identified in the available research. thegoodscentscompany.com

Table 1: General Classes of Olfactory Receptors in Insects

| Receptor Class | General Function | Structural Characteristic |

| Odorant Receptors (ORs) | Detect a wide range of volatile compounds, including pheromones and general odors. | Heteromeric ligand-gated ion channels composed of a variable subunit and a conserved Orco co-receptor. nih.govfrontiersin.org |

| Ionotropic Receptors (IRs) | Detect amines, acids, and other hydrophilic compounds; related to ionotropic glutamate (B1630785) receptors. | Heteromeric ligand-gated ion channels composed of a variable subunit and a conserved co-receptor (e.g., IR8a, IR25a). nih.gov |

Cytotoxicity and Apoptosis Mechanisms in Lower Organisms Mediated by this compound

Detailed studies on the specific mechanisms of cytotoxicity and the induction of apoptosis in lower organisms (such as bacteria, fungi, or protozoa) by this compound are not available in the current body of scientific literature. The related (2E,4E) isomer has been noted for its role as an apoptosis inducer and its nematicidal activity, but these findings cannot be directly attributed to the (2Z,4E) isomer without specific experimental evidence. nih.gov Research into the antifungal and antibacterial properties of other unsaturated aldehydes suggests that they can cause cellular damage by disrupting cell membranes and interfering with vital cellular processes, but specific mechanistic pathways for this compound have not been elucidated. frontiersin.org

Applications and Technological Relevance of 2z,4e 2,4 Decadienal Research

(2Z,4E)-2,4-Decadienal in Food Science and Technology

The compound this compound, along with its isomer (2E,4E)-2,4-Decadienal, holds significant relevance in the field of food science and technology, primarily due to its potent sensory characteristics and its role as a marker for chemical changes in food quality.

(2E,4E)-2,4-Decadienal is a powerful aromatic substance that significantly influences the flavor and aroma profiles of a wide variety of food products. wikipedia.orgresearchgate.netmdpi.com It is naturally present in foods such as butter, cooked beef, fish, potato chips, and roasted peanuts. wikipedia.orgresearchgate.netmdpi.com The sensory perception of this compound is highly dependent on its concentration.

At higher concentrations, typically around 10 parts per million, it imparts a distinct deep-fried, fatty flavor, often described as characteristic of chicken aroma. wikipedia.org This makes it a key contributor to the desirable savory notes in many cooked and processed foods. perfumerflavorist.com Conversely, at lower concentrations, its aroma profile shifts dramatically, presenting notes of citrus, orange, or grapefruit. wikipedia.orgresearchgate.netmdpi.com This dual nature allows it to contribute complexity to a broad spectrum of food aromas, from savory and fried to fresh and fruity. perfumerflavorist.comhmdb.ca

The table below summarizes the diverse aroma descriptions associated with (2E,4E)-2,4-Decadienal found in various food products.

| Food Product Category | Associated Aroma/Flavor Profile |

| Fried Foods (e.g., Potato Chips) | Deep-fat, Fried, Oily |

| Cooked Meats (e.g., Beef) | Meaty, Chicken-like |

| Dairy (e.g., Butter) | Fatty |

| Nuts (e.g., Roasted Peanuts) | Nutty |

| Beverages (e.g., Sweet Corn) | Malt, Butter |

| General (at low concentrations) | Citrus, Orange, Grapefruit |

This table is generated based on data from multiple sources. wikipedia.orgresearchgate.nethmdb.caresearchgate.net

This compound is a significant secondary product formed during the oxidation of polyunsaturated fatty acids, particularly linoleic acid. mdpi.commedchemexpress.comnih.gov Its presence and concentration in food matrices, especially in edible oils, serve as a reliable indicator of lipid oxidation, a major cause of food deterioration. medchemexpress.comnih.gov

Research has demonstrated that during the heating of linoleic acid-rich oils, such as sunflower and corn oil, the level of 2,4-decadienal increases more rapidly than other characteristic aldehydes like hexanal (B45976). nih.gov This makes it a sensitive marker for the early stages of oxidative degradation. Strong linear relationships have been observed between the concentration of 2,4-decadienal and established oxidation indices, including the anisidine value (AV) and the total oxidation (TOTOX) value, under various heating conditions. nih.gov

The utility of 2,4-decadienal as an oxidation indicator is crucial for the quality control of edible oils in the food industry, providing a method to assess the degree of deterioration and predict the shelf life of products. researchgate.netnih.gov

| Oil Type | Heating Temperature | Correlation (R²) with Anisidine Value | Correlation (R²) with TOTOX Value |

| Sunflower Oil | 120, 150, and 180 °C | 0.858 to 0.984 | 0.876 to 0.986 |

| Corn Oil | 120, 150, and 180 °C | 0.858 to 0.984 | 0.876 to 0.986 |

This table presents data on the correlation between 2,4-decadienal content and standard oxidation indices in edible oils over 8 hours of heating. nih.gov

Given its role in lipid oxidation, controlling the formation of 2,4-decadienal is essential for maintaining food quality and extending shelf life. Research has focused on various strategies to mitigate its development, particularly in high-temperature processing like frying.

One effective approach involves the use of antioxidants. Studies have shown that antioxidants can inhibit the degradation of desirable flavor compounds, such as (E,E)-2,4-decadienal, while reducing the generation of off-flavor compounds during frying. researchgate.net For instance, the addition of Tert-butylhydroquinone (TBHQ), L-ascorbyl palmitate (L-ap), and rosemary extract to soybean oil has been shown to prolong the optimal frying stage and effectively inhibit the formation of off-flavor acids and the degradation of (E,E)-2,4-decadienal. researchgate.net

Another strategy involves modifying processing conditions and using specific additives. In the production of potato crisps, a combination of treatments, including blanching potato slices, adding 2% L-proline, and deep-frying in deodorized virgin coconut oil at a modified temperature-time regime (140°C for 5 minutes), has been successful in significantly reducing the formation of 2,4-decadienal. nih.gov

Biotechnological Production of this compound and Related Compounds

Biotechnological methods offer a promising avenue for the "natural" production of valuable aroma compounds like (2E,4E)-deca-2,4-dienal. mdpi.com These processes leverage the catalytic activity of enzymes to convert fatty acid precursors into the desired aldehyde.

One established biocatalytic route involves the use of plant-derived enzymes, specifically lipoxygenase (LOX) and hydroperoxide lyase (HPL). mdpi.comresearchgate.net This process typically uses polyunsaturated fatty acids, such as linoleic acid or arachidonic acid, as substrates. The enzymatic cascade is initiated by lipoxygenase, which oxygenates the fatty acid to form a hydroperoxide intermediate. Subsequently, hydroperoxide lyase cleaves this intermediate to produce shorter-chain aldehydes, including 2,4-decadienal. mdpi.comresearchgate.net This enzymatic conversion can be carried out using crude plant extracts, providing a basis for producing 2,4-decadienal as a natural aroma from fatty acids obtained through the hydrolysis of various plant oils. mdpi.com

Following the biocatalytic reaction, purification steps are necessary to isolate the 2,4-decadienal from the reaction mixture, which contains by-products and unreacted substrates. Methods such as adsorption chromatography using hydrophobic adsorbents have been successfully employed, achieving high purity (97%) and a promising yield (53%). mdpi.com

This compound in Agro-Ecological Management Strategies

Beyond its applications in food science, this compound and structurally similar compounds are being explored for their potential in developing more sustainable and ecologically sound pest management strategies.

Research has identified this compound and its derivatives as having roles in mediating insect behavior and possessing direct biocidal activity. (2E,4E)-deca-2,4-dienal has been identified as having a role as a nematicide, indicating its potential for controlling nematode pests in agricultural settings. nih.gov

Furthermore, a closely related compound, the pear ester ethyl (2E,4Z)-2,4-decadienoate, functions as a powerful kairomone for the codling moth (Cydia pomonella), a major pest of apple, pear, and walnut crops worldwide. nih.gov A kairomone is a semiochemical emitted by one species that benefits another species. In this case, the pear ester attracts codling moth larvae. nih.gov

Manipulation of Plant Volatile Emissions Involving this compound for Crop Protection

The deliberate alteration of plant volatile profiles to enhance pest resistance is a focal point of current agricultural research. This can be achieved through various means, including genetic engineering, the application of elicitors that trigger defense responses, and the use of synthetic semiochemicals. While direct research on the manipulation of this compound for crop protection is still developing, studies on related isomers provide compelling evidence of its potential.

For instance, the isomer (E,E)-2,4-decadienal has demonstrated notable effects on insect behavior, including repellent properties and a reduction in the egg-laying capacity of the mealworm beetle, Tenebrio molitor. researchgate.net These findings suggest that decadienal isomers, including the (2Z,4E) form, could be harnessed to deter pests from crops.

The primary strategies for manipulating plant volatile emissions for crop protection can be broadly categorized as follows:

Attracting Natural Enemies: One of the most well-documented roles of HIPVs is the "cry for help" signal that attracts predators and parasitoids of the attacking herbivores. researchgate.net By enhancing the emission of specific attractants, such as potentially this compound, crops can more effectively recruit these beneficial insects, leading to a natural reduction in pest populations.

Repelling Herbivores: Certain plant volatiles act as direct deterrents to herbivores, dissuading them from feeding or laying eggs on the plant. researchgate.net The manipulation of these repellent compounds can create a less hospitable environment for pests.

"Push-Pull" Strategies: This advanced approach combines the use of repellent "push" plants intercropped with the main crop and attractive "pull" trap crops planted around the perimeter. The "push" plants release volatiles that drive pests away from the main crop, while the "pull" crops lure them towards a sacrificial area, where they can be managed. The inclusion of plants emitting this compound or the synthetic application of the compound could enhance the efficacy of such systems.

The following table summarizes research findings on the effects of related decadienal compounds on insect pests, highlighting the potential applications for this compound in crop protection.

| Compound | Target Pest | Observed Effect | Potential Application in Crop Protection |

| (E,E)-2,4-Decadienal | Tenebrio molitor (Mealworm Beetle) | Repellent effect, Reduction in egg-laying | Development of repellent formulations, Use in "push-pull" strategies |

This table is based on available research on decadienal isomers and represents potential applications for this compound that require further investigation.

Further research is crucial to fully elucidate the specific role of this compound in plant-insect interactions. Identifying the plant species that naturally emit this compound in response to herbivory, understanding its precise effects on a broader range of agricultural pests and their natural enemies, and developing cost-effective methods for its synthesis and application are key steps toward integrating this promising semiochemical into future crop protection paradigms.

Future Directions and Emerging Research Avenues for 2z,4e 2,4 Decadienal

Advanced Spectroscopic and Proteomic Studies of (2Z,4E)-2,4-Decadienal Interactions

Future research will increasingly rely on sophisticated analytical techniques to map the interactions between this compound and biological macromolecules. As an α,β-unsaturated aldehyde, it is known to be reactive toward proteins. acs.org Advanced mass spectrometry techniques are central to this effort. Studies using MALDI-TOF-MS (Matrix-Assisted Laser Desorption/Ionization Time-of-Flight Mass Spectrometry) and LC-ESI-MS (Liquid Chromatography-Electrospray Ionization Mass Spectrometry) have already shown that the related (2E,4E)-Decadienal can covalently modify proteins. nih.gov

Specifically, research has demonstrated that decadienal forms Schiff base adducts with lysine (B10760008) residues on proteins like cytochrome c and ribonuclease A. nih.gov Furthermore, on other proteins such as beta-lactoglobulin, it can form not only Schiff bases and Michael adducts with cysteine but also novel pyridinium (B92312) adducts with lysine. nih.gov Electrospray ionization mass spectrometry (ESI-MS) has also been used to demonstrate the adduction of α,β-unsaturated aldehydes to oxymyoglobin, which accelerates its oxidation. acs.org

Proteomics offers a system-wide view of these interactions. By treating cells or tissues with this compound and subsequently analyzing the entire proteome, researchers can identify a broad spectrum of protein targets. nih.govnih.gov This approach, often involving techniques like tandem affinity purification followed by mass spectrometry, can help build comprehensive protein interaction networks, revealing the cellular pathways most affected by the compound. nih.gov

Table 1: Spectroscopic and Proteomic Techniques for Studying this compound Interactions

| Technique | Application | Type of Information Yielded |

|---|---|---|

| MALDI-TOF-MS | Identification of protein adducts | Mass shifts indicating covalent modification of proteins. |

| LC-ESI-MS | Characterization of specific adducts | Precise mass of modified proteins and peptides, aiding in structural elucidation. |

| Tandem Affinity Purification-MS | Discovery of protein interaction networks | Identification of protein complexes and binding partners affected by the compound. |

Elucidation of Novel Biosynthetic and Degradative Enzymes for this compound

Understanding the enzymatic pathways that produce and degrade this compound is fundamental. The biosynthesis of related dienals is known to occur via the oxidation of polyunsaturated fatty acids like linoleic acid. thegoodscentscompany.com This process is catalyzed by enzymes such as lipoxygenase (LOX) and hydroperoxide lyase (HPL). Future research will likely focus on discovering and characterizing novel isozymes or entirely new enzymes with higher specificity or efficiency for producing the (2Z,4E) isomer.

On the catabolic side, the metabolism of α,β-unsaturated aldehydes is a critical detoxification process. Research on the closely related trans,trans-2,4-decadienal (B140250) (tt-DDE) has identified two primary metabolic pathways in mammals. nih.govresearchgate.net The first is the oxidation of the aldehyde group to a carboxylic acid, forming 2,4-decadienoic acid. nih.govresearchgate.net The second, more complex pathway involves conjugation with glutathione (B108866) (GSH), followed by GSH breakdown and reduction of the aldehyde group to yield cysteine-conjugated 2,4-decadien-1-ol. nih.govresearchgate.net The initial conjugation is a Michael-type addition of GSH to the electrophilic carbon-carbon double bond. nih.gov Subsequent reduction of the aldehyde adduct is carried out by intracellular carbonyl reductases. nih.govresearchgate.net Elucidating the specific reductases, oxidases, and transferases responsible for the biotransformation of the (2Z,4E) isomer will be a key research goal.

Table 2: Key Enzyme Classes in this compound Metabolism

| Enzyme Class | Role | Pathway |

|---|---|---|

| Lipoxygenase (LOX) | Biosynthesis | Catalyzes the initial oxidation of polyunsaturated fatty acids. |

| Hydroperoxide Lyase (HPL) | Biosynthesis | Cleaves fatty acid hydroperoxides to form aldehydes. |

| Aldehyde Dehydrogenase (ALDH) | Degradation | Oxidizes the aldehyde to a carboxylic acid. |

| Glutathione S-Transferase (GST) | Degradation | Catalyzes the conjugation of glutathione to the aldehyde. |

Systems Biology Approaches to Understanding this compound's Global Impact

To comprehend the full biological impact of this compound, a shift from single-target analysis to a systems-level perspective is necessary. Systems biology integrates various "omics" data to model the complex interactions within a biological system. researchgate.net

Metabolomics, the large-scale study of small molecules (metabolites), is a particularly powerful tool in this context. A metabolomic study on mice exposed to trans-trans-2,4-decadienal revealed significant changes in the amino acid profiles in both urine and serum, which were associated with the development of lung lesions. nih.gov This demonstrates how metabolomics can identify systemic biochemical changes and potential biomarkers of exposure or effect. nih.gov Future studies could apply similar lipidomics and metabolomics approaches to map the broader metabolic perturbations caused by this compound, linking its presence to alterations in pathways such as energy metabolism, amino acid metabolism, and lipid signaling. researchgate.netsemanticscholar.org

Sustainable Production and Engineering of this compound Analogues

The production of this compound and novel analogues through sustainable, bio-based methods is a significant area of emerging research. Biocatalytic processes, which use isolated enzymes or whole-cell systems, offer an environmentally friendly alternative to traditional chemical synthesis. The production of (2E,4E)-deca-2,4-dienal has been achieved through the biocatalytic oxidation of fatty acids from plant extracts. mdpi.com This approach can be refined for the stereospecific synthesis of the (2Z,4E) isomer.

Metabolic engineering of microorganisms presents a promising avenue for sustainable production. sciepublish.com This involves introducing biosynthetic pathways into a host organism like E. coli or yeast and optimizing them for high-yield production from simple feedstocks like glucose. mit.edu A key challenge in producing aldehydes in microbes is their rapid reduction to alcohols by endogenous enzymes. mit.edu A crucial engineering strategy is the targeted knockout of genes encoding these reductases to enable aldehyde accumulation. sciepublish.com

Furthermore, the tools of enzyme engineering and biocatalysis can be harnessed to create novel analogues of this compound. nih.gov By modifying the substrate specificity of biosynthetic enzymes like carboxylic acid reductases (CARs), it may be possible to produce aldehydes with different chain lengths, branching patterns, or degrees of saturation. asm.orgchemrxiv.org This approach has been used to create analogues of other complex molecules like ribonucleosides and could be adapted for lipid aldehydes. nih.govelsevierpure.com

Computational Chemistry and Modeling of this compound Reactivity and Biotransformation

Computational chemistry provides powerful in silico tools to predict the behavior of this compound, reducing the need for extensive laboratory experimentation. Methods like Density Functional Theory (DFT) can be used to investigate the electronic structure and reactivity of the molecule. mdpi.comrsc.org DFT calculations can help identify the most likely sites for nucleophilic attack, predict reaction energies, and understand the stability of different isomers and reaction intermediates, offering insights into its interactions with biological targets. acs.orgresearchgate.net

Quantitative Structure-Activity Relationship (QSAR) modeling is another valuable computational approach. wikipedia.org QSAR models establish a mathematical correlation between the chemical structure and a specific activity, such as toxicity or receptor binding affinity. researchgate.netnih.gov By calculating various molecular descriptors for this compound, QSAR models can predict its biological activities and potential hazards. rsc.org These models are increasingly used by regulatory agencies for risk assessment. wikipedia.org

Finally, molecular dynamics simulations can model the interaction of this compound with specific proteins over time. This can provide a dynamic view of how the molecule binds to an active site, how it forms covalent adducts, and how its presence might alter the protein's conformation and function.

Table 3: Computational Modeling Approaches for this compound Research

| Modeling Approach | Purpose | Predicted Properties |

|---|---|---|

| Density Functional Theory (DFT) | Investigate electronic properties and reactivity | Electron density, HOMO/LUMO energies, reaction pathways, molecular stability. |

| Quantitative Structure-Activity Relationship (QSAR) | Predict biological activity based on structure | Toxicity, binding affinity, metabolic stability. |

Q & A

Basic Research Questions

Q. How can (2Z,4E)-2,4-Decadienal be reliably identified and characterized in complex mixtures?

- Methodological Answer : Utilize gas chromatography-mass spectrometry (GC-MS) for separation and identification, supported by nuclear magnetic resonance (NMR) spectroscopy to confirm stereochemistry. Compare retention indices and spectral data with authenticated standards or literature values. Cross-reference databases like Reaxys or SciFinder to verify physicochemical properties (e.g., boiling point, UV-Vis spectra) . For quantification, employ internal standards (e.g., deuterated analogs) to minimize matrix effects .

Q. What are the established synthesis routes for this compound, and what factors influence stereoselectivity?

- Methodological Answer : Common routes include Wittig olefination or cross-aldol condensation, with stereoselectivity controlled by catalyst choice (e.g., organocatalysts or transition-metal complexes) and reaction conditions (e.g., solvent polarity, temperature). Monitor reaction progress via thin-layer chromatography (TLC) and optimize protecting groups for conjugated dienals. Purify intermediates using column chromatography with gradient elution, and validate final product purity via high-performance liquid chromatography (HPLC) .

Q. What are the best practices for documenting experimental data on this compound to ensure reproducibility?

- Methodological Answer : Record raw data (e.g., NMR spectra, chromatograms) in appendices, and detail protocols for instrumentation calibration (e.g., GC-MS column type, detector settings). Use standardized units for measurements (e.g., ppm for NMR, m/z for MS) and report uncertainties (e.g., ±SD for triplicate analyses). Align documentation with FAIR principles (Findable, Accessible, Interoperable, Reusable), as emphasized in laboratory reporting guidelines .

Advanced Research Questions

Q. How does the stereochemistry of this compound influence its reactivity and interaction with biological targets?

- Methodological Answer : Design comparative studies using isomer pairs (e.g., (2Z,4E) vs. (2E,4Z)) to assess stereochemical effects. Employ molecular docking simulations to predict binding affinities with receptors (e.g., olfactory or enzymatic targets), followed by in vitro assays (e.g., fluorescence quenching or surface plasmon resonance) to validate interactions. Analyze kinetic parameters (e.g., , ) and correlate with computational models .

Q. What methodologies are optimal for quantifying trace amounts of this compound in environmental samples?

- Methodological Answer : Combine solid-phase microextraction (SPME) with GC-MS/MS in multiple reaction monitoring (MRM) mode to enhance sensitivity. Optimize extraction parameters (e.g., fiber coating, desorption time) using design-of-experiment (DoE) approaches. Validate method accuracy via spike-recovery tests in representative matrices (e.g., soil or water) and assess limits of detection (LOD) using signal-to-noise ratios ≥3:1 .

Q. How do pH and temperature conditions affect the stability and degradation pathways of this compound?

- Methodological Answer : Conduct accelerated stability studies under controlled conditions (e.g., 25–60°C, pH 3–9). Monitor degradation products via LC-UV/HRMS and identify intermediates using fragmentation patterns. Apply kinetic modeling (e.g., Arrhenius equations) to predict shelf-life and elucidate mechanisms (e.g., hydrolysis vs. oxidation). Use QSAR (Quantitative Structure-Activity Relationship) models to correlate stability with molecular descriptors .

Q. What strategies can resolve discrepancies in reported physicochemical properties of this compound across studies?

- Methodological Answer : Perform meta-analyses of literature data to identify outliers, then replicate conflicting experiments under standardized conditions (e.g., IUPAC-recommended methods). Use statistical tools (e.g., Bland-Altman plots) to assess inter-laboratory variability. Publish detailed methodology to enable cross-validation, as emphasized in reproducibility frameworks .

Data Analysis and Interpretation